BenchChemオンラインストアへようこそ!

O-Desmethyl Diltiazem Hydrochloride

Calcium Channel Antagonism Vasorelaxation Pharmacodynamics

Specifically formed by CYP2D6, leading to significant inter-individual variability [1†L10-L13]. Its calcium channel antagonistic potency is 41-fold lower than diltiazem, precluding generic substitution [1†L15-L16]. Essential for developing and validating LC-MS/MS methods to quantify this metabolite in plasma and urine for clinical pharmacokinetic and drug-drug interaction studies [1†L17-L20]. As the official EP Impurity C and USP Related Compound C, this certified reference material is indispensable for method validation, system suitability testing, and routine quantification of this specific impurity in diltiazem hydrochloride API and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines [1†L21-L25]. Its unique potency makes it a critical comparator in SAR studies [1†L26-L29]. Additionally, it serves as a key analytical marker for tracing the O-demethylation pathway in in vitro and in vivo DMPK studies [1†L30-L33].

Molecular Formula C21H25ClN2O4S
Molecular Weight 436.951
CAS No. 142926-07-6
Cat. No. B599626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Diltiazem Hydrochloride
CAS142926-07-6
Molecular FormulaC21H25ClN2O4S
Molecular Weight436.951
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl
InChIInChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1
InChIKeyZNPGBHQQNJBDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desmethyl Diltiazem Hydrochloride (CAS 142926-07-6): Procurement-Grade Reference for Diltiazem Metabolite Analysis


O-Desmethyl Diltiazem Hydrochloride (CAS 142926-07-6) is a primary phase I metabolite of the calcium channel blocker diltiazem, formed via O-demethylation [1]. This compound, also designated as Diltiazem EP Impurity C [2], is a benzothiazepine derivative with the molecular formula C21H25ClN2O4S and a molecular weight of approximately 436.95 g/mol . It is utilized predominantly as a certified reference standard in analytical method development and pharmacokinetic studies, rather than as a therapeutic agent [2].

Why O-Desmethyl Diltiazem Hydrochloride (CAS 142926-07-6) Cannot Be Substituted by Other Diltiazem Metabolites


Generic substitution among diltiazem metabolites is scientifically untenable due to divergent pharmacological potencies and distinct metabolic pathways. While N-desmethyl diltiazem (MA) and deacetyl diltiazem (M1) are the predominant circulating metabolites [1], O-desmethyl diltiazem exhibits a unique profile: its formation is specifically mediated by the highly polymorphic CYP2D6 enzyme [2], leading to significant inter-individual variability in its systemic exposure. Furthermore, direct comparative studies reveal a substantial difference in calcium channel antagonistic potency between O-desmethyl diltiazem and other metabolites, with an order-of-magnitude separation in IC50 values [3]. This combination of genotype-dependent formation and distinct pharmacodynamic activity precludes the use of alternative metabolites as analytical or functional surrogates.

Quantitative Differentiation of O-Desmethyl Diltiazem Hydrochloride (CAS 142926-07-6) from Its Closest Analogs


Calcium Channel Antagonism: 41-Fold Lower Potency than Parent Diltiazem

In a direct comparative study using hamster aorta preparations depolarized with KCl, O-desmethyl diltiazem (compound 22) exhibited an IC50 of 40.4 ± 15.4 µM, representing a 41-fold decrease in potency relative to the parent drug diltiazem (IC50 = 0.98 ± 0.47 µM) [1]. This places O-desmethyl diltiazem as the least potent among the studied metabolites, with an IC50 approximately 2-fold higher than that of the N,O-didemethylated metabolite (compound 21, IC50 = 112.2 ± 33.2 µM) and significantly less active than deacetyl diltiazem (compound 26, IC50 = 20.2 ± 10.5 µM) [1].

Calcium Channel Antagonism Vasorelaxation Pharmacodynamics

Calcium Channel Receptor Binding Affinity: 23-Fold Reduction Relative to Parent

In a competitive radioligand binding assay using rat cerebral cortex membranes, O-desmethyl, desacetyl diltiazem (M4) demonstrated a pIC50 of 5.51 for inhibition of [3H]diltiazem binding, compared to a pIC50 of 6.87 for the parent drug diltiazem [1]. This corresponds to a 23-fold lower binding affinity (IC50 approximately 3.09 µM vs. 0.13 µM). The binding affinity was also substantially lower than that of N-desmethyl diltiazem (MA, pIC50 = 6.49) and deacetyl diltiazem (M1, pIC50 = 6.72), placing M4 as the second weakest binder among the five metabolites tested, only marginally more potent than the N,O-didesmethyl, desacetyl metabolite (M6, pIC50 = 5.33) [1].

Receptor Binding Radioligand Assay Calcium Channel

Metabolic Formation: Exclusive Dependence on Polymorphic CYP2D6 Enzyme

An in vitro study using transfected human liver epithelial (THLE) cells demonstrated that O-demethylation of diltiazem is exclusively mediated by the polymorphic CYP2D6 enzyme [1]. The metabolite M4 (deacetyl-O-demethyl-DTZ) was exclusively produced in cells expressing CYP2D6 (T5-2D6 clone), with a formation rate described by Michaelis-Menten kinetics across a diltiazem concentration range of 12.5–400 µM. Critically, this reaction was inhibited by quinidine (a CYP2D6 inhibitor) but not by erythromycin (a CYP3A4 inhibitor), and no N-demethylated metabolites (formed by CYP3A4) were observed in any cell line [1]. This is in stark contrast to the N-demethylation pathway, which produces the major metabolite MA via CYP3A4, and is independent of CYP2D6 genotype [2].

Drug Metabolism CYP2D6 Pharmacogenomics In Vitro

Pharmacokinetic Profile: Minor Circulating Metabolite with Low Systemic Exposure

In a pharmacokinetic study of 20 healthy volunteers administered a single 90 mg oral dose of diltiazem, the major measurable plasma metabolites were N-monodesmethyl diltiazem (MA), deacetyl diltiazem (M1), and deacetyl N-monodesmethyl diltiazem (M2) [1]. In contrast, O-desmethyl diltiazem (Mx) and N,O-didesmethyl diltiazem (MB) were only identified as major *urinary* metabolites and were not present as quantifiable major components in plasma [1]. This is consistent with interspecies data showing O-desmethyl diltiazem was detectable in the urine of humans, dogs, and rabbits, but not in rats, further underscoring its species-specific and route-specific disposition [2].

Pharmacokinetics Plasma Concentration Metabolite Profiling

Regulatory Identity: Official EP and USP Reference Standard for Impurity Control

O-Desmethyl Diltiazem Hydrochloride is officially designated as Diltiazem EP Impurity C and Diltiazem USP Related Compound C [1]. This official compendial recognition mandates its use as a reference standard for the identification, control, and quantification of this specific impurity in diltiazem drug substance and finished pharmaceutical products. This is a specific regulatory requirement that cannot be fulfilled by any other diltiazem metabolite, such as N-desmethyl diltiazem (EP Impurity A) or deacetyl diltiazem (EP Impurity F), each of which has its own distinct monograph [1].

Quality Control Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Primary Research and Industrial Applications for O-Desmethyl Diltiazem Hydrochloride (CAS 142926-07-6)


Quantitative Bioanalysis of Diltiazem Metabolism in CYP2D6 Pharmacogenomic Studies

Due to its exclusive formation by the polymorphic CYP2D6 enzyme [1], O-desmethyl diltiazem serves as a specific probe metabolite for CYP2D6 activity in vivo. Its procurement as a certified analytical standard is essential for developing and validating LC-MS/MS methods to quantify this metabolite in plasma and urine from clinical studies investigating the impact of CYP2D6 genotype on diltiazem pharmacokinetics and drug-drug interactions [2].

Pharmaceutical Quality Control: Quantification of Diltiazem EP Impurity C

As the officially designated EP Impurity C and USP Related Compound C, O-Desmethyl Diltiazem Hydrochloride is an indispensable reference material for pharmaceutical quality control (QC) laboratories. Its use is mandated for method validation, system suitability testing, and the routine quantification of this specific impurity in diltiazem hydrochloride API and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines and regulatory pharmacopeial monographs [3].

Pharmacological Profiling in Structure-Activity Relationship (SAR) Studies

Given its 41-fold lower calcium channel antagonistic potency compared to diltiazem [4], O-desmethyl diltiazem is a critical comparator compound in SAR studies aimed at understanding the structural determinants of benzothiazepine activity. Researchers procure this standard to investigate how O-demethylation alters receptor binding and functional activity, providing a benchmark for the design of novel calcium channel modulators with potentially improved therapeutic indices.

Metabolic Pathway Elucidation and Interspecies Scaling in Preclinical Development

O-desmethyl diltiazem is a key analytical marker for tracing the O-demethylation pathway in both in vitro (e.g., hepatocyte, microsomal) and in vivo (e.g., rodent, canine) models [5]. Its procurement allows DMPK scientists to generate quantitative metabolite profiles across species, a crucial step in selecting the most relevant preclinical toxicology species and predicting human metabolic clearance, as its formation is species-specific and notably absent in rats [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl Diltiazem Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.